(2-Methyloxan-4-yl)methanol
Description
(2-Methyloxan-4-yl)methanol (CID 22235159) is a cyclic ether-alcohol derivative with the molecular formula C₇H₁₄O₂ (molecular weight: 130.18 g/mol). Its structure comprises a tetrahydropyran (oxane) ring substituted with a methyl group at position 2 and a hydroxymethyl group at position 4, as indicated by its SMILES notation CC1CC(CCO1)CO . This compound’s unique stereoelectronic properties, derived from the oxane ring’s chair conformation and polar hydroxyl group, make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries.
Properties
IUPAC Name |
(2-methyloxan-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6-4-7(5-8)2-3-9-6/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJBUFCOONHXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-33-5 | |
| Record name | (2-methyloxan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxan-4-yl)methanol typically involves the reaction of 2-methyloxirane with formaldehyde under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring and subsequent formation of the methanol derivative .
Industrial Production Methods
In industrial settings, this compound can be produced in bulk quantities using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of (2-methyloxan-4-yl)aldehyde or (2-methyloxan-4-yl)carboxylic acid.
Reduction: Formation of (2-methyloxan-4-yl)alcohol.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
(2-Methyloxan-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Methyloxan-4-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. Additionally, it can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares (2-Methyloxan-4-yl)methanol with structurally related compounds:
Key Observations:
- Functional Group Diversity : The amine derivative (2-(2-Methyloxan-4-yl)ethan-1-amine) exhibits distinct reactivity due to the primary amine group, enabling participation in Schiff base formation or peptide coupling .
- Aromatic vs. Aliphatic Systems: 4-Methoxybenzyl alcohol and (4-Methoxypyridin-2-yl)methanol feature aromatic systems, conferring UV activity and π-π stacking capabilities absent in aliphatic oxane derivatives .
Biological Activity
(2-Methyloxan-4-yl)methanol, also known as (2R,4S)-2-methyltetrahydro-2H-pyran-4-yl methanol, is a chiral compound characterized by its unique methyloxane ring structure. With the molecular formula C7H14O3 and a molecular weight of approximately 130.19 g/mol, this compound has garnered interest in various fields of research due to its potential biological activities.
The compound features two chiral centers, which contribute to its distinct chemical reactivity and stability. The presence of the hydroxyl group enhances its potential interactions with biological targets, making it an interesting subject for pharmacological studies.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. A comparative study involving similar compounds demonstrated varying degrees of antibacterial activity against common pathogens. For instance, compounds with structural similarities showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound could potentially possess similar effects.
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 27.7 | 2 - 4 |
| Escherichia coli | 22.5 | 3 - 5 |
| Shigella spp. | 12 - 13 | 4 - 6 |
Enzyme Interaction Studies
Studies focusing on enzyme kinetics have revealed that this compound can interact with various enzymes, potentially acting as an inhibitor or modulator. For example, preliminary data suggest that this compound may influence the activity of phospholipase A2, a key enzyme in lipid metabolism and inflammatory responses. This interaction could have implications for drug design targeting inflammatory diseases.
Study on Antimicrobial Efficacy
A study conducted by Tohma et al. (2016) evaluated the antimicrobial efficacy of several methanol extracts, including those containing this compound derivatives. The results indicated significant antibacterial activity against food-borne pathogens, with the largest inhibition zones observed for S. aureus.
Molecular Docking Analysis
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may bind effectively to specific receptors involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
